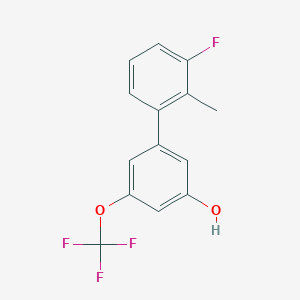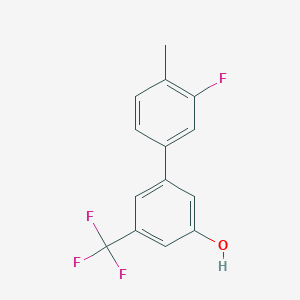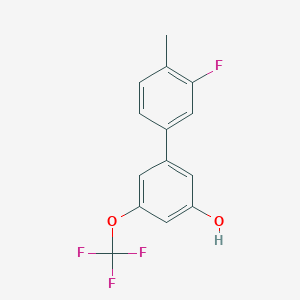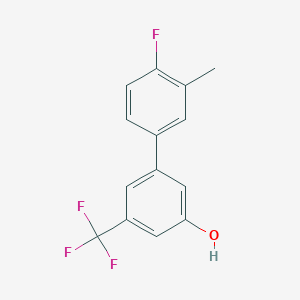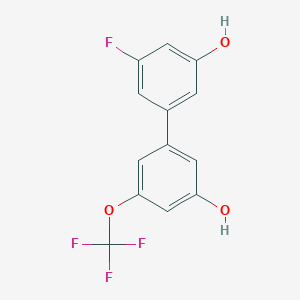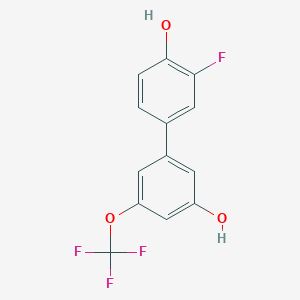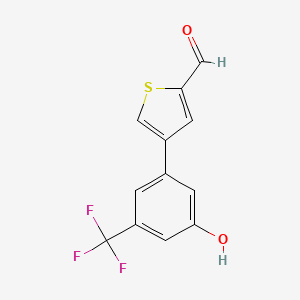
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) has been studied for its potential use in the treatment of various diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. In addition, its ability to modulate the activity of enzymes and receptors has been studied for its potential use in the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) have been studied in various animal models. Studies have shown that the compound has anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity and stability. It is also relatively easy to prepare and is readily available, making it a convenient and cost-effective option for researchers. However, it should be noted that the compound is toxic and should be handled with care. In addition, its effects on humans have not been extensively studied and it should be used with caution.
Orientations Futures
The potential applications of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) are vast and its effects on humans have not been extensively studied. As such, there is a great deal of potential for further research into its potential use in the treatment of various diseases. In addition, further research is needed to better understand its mechanism of action and to identify potential side effects. Finally, further studies are needed to assess the safety and efficacy of the compound in humans.
Méthodes De Synthèse
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic acid and the reaction of 5-fluoro-2-hydroxyphenol with trifluoroacetic anhydride.
Propriétés
IUPAC Name |
4-fluoro-2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-9-1-2-12(19)11(6-9)7-3-8(13(15,16)17)5-10(18)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVLPFPHQWIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686566 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-30-0 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

